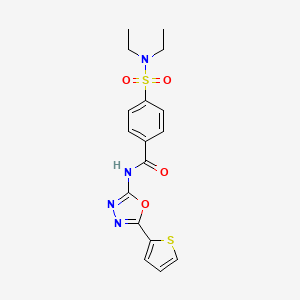

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a diethylsulfamoyl group and a thiophenyl-oxadiazole moiety

Vorbereitungsmethoden

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common route includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the thiophen-2-yl group. The final step involves the coupling of this intermediate with a benzamide derivative that has been pre-functionalized with a diethylsulfamoyl group. Reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxadiazole ring and the thiophen-2-yl group can facilitate binding to these targets, potentially disrupting their normal function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. Compared to these, 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. For example, other oxadiazole derivatives may lack the thiophen-2-yl group, resulting in different reactivity and applications.

Biologische Aktivität

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates a sulfonamide moiety along with an oxadiazole ring and a thiophene derivative, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O4S2, with a molecular weight of approximately 419.5 g/mol. The compound features a benzamide core, which is substituted with both a diethylsulfamoyl group and a thiophene ring.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O4S2 |

| Molecular Weight | 419.5 g/mol |

| CAS Number | 953188-53-9 |

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown that derivatives of sulfonamides can act as selective antagonists for endothelin receptors, which play a role in cardiovascular diseases .

Antitubercular Activity

The oxadiazole moiety has been associated with anti-tubercular activity. For instance, recent studies have highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds similar to the one have demonstrated promising results in inhibiting the growth of resistant strains of this bacterium .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3a | Anti-TB | 0.045 | Parikh et al., 2020 |

| Compound 3b | Anti-TB | 0.25 | Upare et al., 2019 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the oxadiazole and thiophene rings enhances its ability to bind to specific biological targets involved in microbial resistance mechanisms .

Case Studies

- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that those containing an oxadiazole ring exhibited enhanced antibacterial properties compared to their non-functionalized counterparts. The study specifically highlighted the importance of structural modifications in increasing bioactivity .

- Therapeutic Potential : Another research effort focused on the synthesis and evaluation of new oxadiazole compounds as potential anti-tubercular agents. The findings suggested that specific substitutions on the oxadiazole scaffold could lead to improved pharmacokinetic profiles and metabolic stability .

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S2/c1-3-21(4-2)27(23,24)13-9-7-12(8-10-13)15(22)18-17-20-19-16(25-17)14-6-5-11-26-14/h5-11H,3-4H2,1-2H3,(H,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBNAKLXSVUHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.